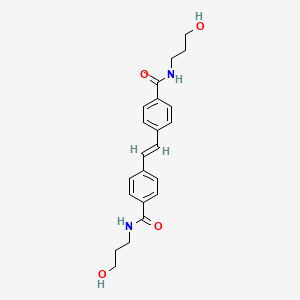
4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide)
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) is an organic compound characterized by its unique structure, which includes two benzamide groups connected by an ethene-1,2-diyl linker and substituted with hydroxypropyl groups
Preparation Methods
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethene-1,2-diyl Linker: This can be achieved through the olefin metathesis reaction, where a suitable diene precursor undergoes a reaction in the presence of a catalyst such as the Grubbs–Hoveyda 2nd generation catalyst.
Attachment of Benzamide Groups: The ethene-1,2-diyl linker is then reacted with benzoyl chloride in the presence of a base to form the benzamide groups.
Introduction of Hydroxypropyl Groups: Finally, the benzamide compound is reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl groups.
Chemical Reactions Analysis
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) involves its interaction with specific molecular targets. The hydroxypropyl groups can form hydrogen bonds with biological molecules, while the benzamide groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) can be compared with other similar compounds, such as:
4,4’-(Ethene-1,2-diyl)diphenol: This compound lacks the hydroxypropyl and benzamide groups, making it less versatile in biological applications.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): This compound has methoxy groups instead of hydroxypropyl groups, which affects its reactivity and interactions with biological molecules.
4,4’-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol):
These comparisons highlight the unique features of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide), particularly its hydroxypropyl and benzamide groups, which enhance its versatility and potential in various fields.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-[(E)-2-[4-(3-hydroxypropylcarbamoyl)phenyl]ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-15-1-13-23-21(27)19-9-5-17(6-10-19)3-4-18-7-11-20(12-8-18)22(28)24-14-2-16-26/h3-12,25-26H,1-2,13-16H2,(H,23,27)(H,24,28)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUUKRTUUJSTLE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















